molecular formula C24H19ClN4O4S B11370790 1-(3-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11370790
M. Wt: 494.9 g/mol
InChI Key: AKIVWNULSQAZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a chlorophenyl group, and a sulfamoyl phenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, including the formation of the pyridazine ring and the introduction of the chlorophenyl and sulfamoyl phenyl groups. Common synthetic routes may involve:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives and appropriate coupling reagents.

    Attachment of the Sulfamoyl Phenyl Group: This can be done using sulfonamide chemistry, where a sulfonyl chloride reacts with an amine group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like cancer or infectious diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:

  • 1-(3-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxylate
  • 1-(3-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxylamide

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C24H19ClN4O4S

Molecular Weight

494.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H19ClN4O4S/c1-28(19-7-3-2-4-8-19)34(32,33)21-12-10-18(11-13-21)26-24(31)23-22(30)14-15-29(27-23)20-9-5-6-17(25)16-20/h2-16H,1H3,(H,26,31)

InChI Key

AKIVWNULSQAZPY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.